Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate
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Overview
Description
Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate is an organic compound with a complex structure that includes a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydronaphthalene and ethyl acetoacetate.
Condensation Reaction: The key step involves a condensation reaction between tetrahydronaphthalene and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms the desired product through the formation of a carbon-carbon bond.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of naphthalene derivatives, including their potential as anti-inflammatory or anticancer agents.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydronaphthalene moiety can enhance the compound’s binding affinity to these targets, leading to its biological effects.
Comparison with Similar Compounds
Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate can be compared with other similar compounds such as:
Ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate: This compound has a similar structure but differs in the position of the keto group.
Ethyl 3-oxo-3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoate: This compound has a different hydrogenation pattern on the naphthalene ring.
The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-2-18-15(17)10-14(16)13-8-7-11-5-3-4-6-12(11)9-13/h7-9H,2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEYWMPWBZLHGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=C(CCCC2)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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